5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid
Overview
Description
The compound “5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid” is a chemical with the CAS Number 1363382-28-8 . It has a molecular weight of 283.35 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Scientific Research Applications
Applications in Cardiovascular Health
4,7-dihydrothieno[2,3-b]pyridine derivatives, related to the chemical structure of interest, have demonstrated vasodilator and antihypertensive activities. These compounds have shown promise in binding to Ca2 channels in rat cerebral cortex membranes and exhibit coronary vasodilator effects as well as antihypertensive activity in spontaneously hypertensive rats. The structure-activity relationships of this series suggest the importance of lipophilic alkyl substituents for enhanced pharmacological potency (Adachi et al., 1988).
Enzyme Inhibition Studies
L-2-Imidazolidone-4-carboxylic acid, structurally similar to the compound of interest, is a competitive inhibitor of 5-oxoprolinase. This enzyme is involved in the conversion of 5-oxo-L-proline to L-glutamate. Inhibition of this enzyme has implications for studying 5-oxoprolinuria, a condition characterized by a deficiency of renal 5-oxoprolinase activity (Van der Werf et al., 1973).
Inflammatory and Analgesic Research
Compounds structurally related to the chemical of interest have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids show remarkable potency as anti-inflammatory and analgesic agents in both acute and chronic animal models, similar to or greater than indomethacin in efficacy (Muchowski et al., 1985).
Role in Metabolic Regulation
1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been studied for their role as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists. These compounds exhibit potential in regulating lipid metabolism and reducing elevated plasma triglyceride levels, similar to fenofibrate (Miyachi et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-6-4-9-8(5-7-19-9)10(14)11(15)16/h5,7,10H,4,6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLOSGEUBBGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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